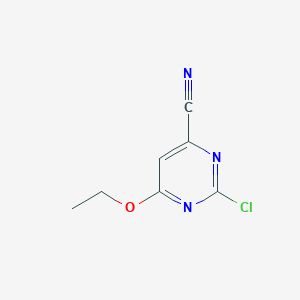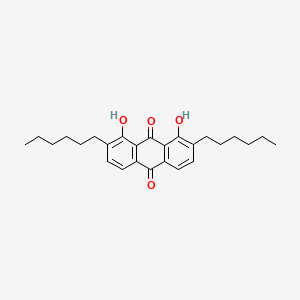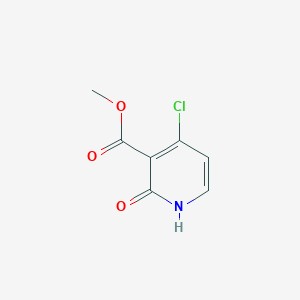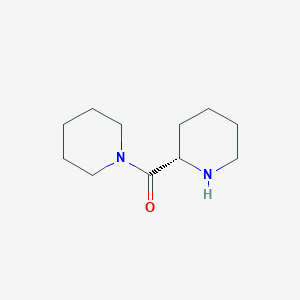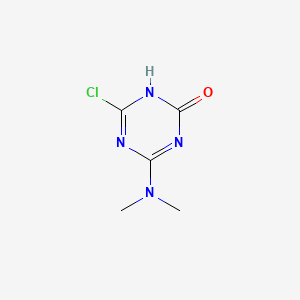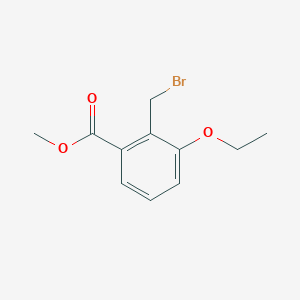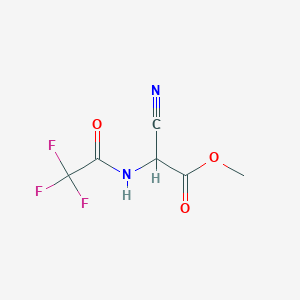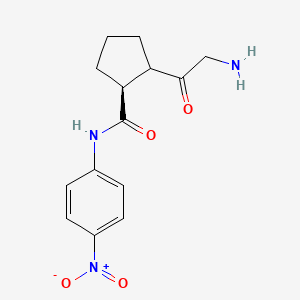
Gly-Prop-nitroanilidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Prop-nitroanilidehydrochloride involves the reaction of glycine and proline with p-nitroaniline under specific conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥99% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is often shipped in wet ice and stored at −20°C to maintain its stability .
化学反应分析
Types of Reactions
Gly-Prop-nitroanilidehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used.
Major Products
Reduction: The major product is Gly-Prop-anilinehydrochloride.
Substitution: The products vary depending on the nucleophile used but generally involve the replacement of the nitro group.
科学研究应用
Gly-Prop-nitroanilidehydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in enzyme assays to study the activity of dipeptidyl peptidase-IV (DPP-IV).
Biology: Used in biochemical assays to understand enzyme kinetics and inhibition.
Medicine: Research on DPP-IV inhibitors for the treatment of diabetes.
Industry: Employed in the development of diagnostic kits and pharmaceutical formulations.
作用机制
The compound acts as a substrate for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. When Gly-Prop-nitroanilidehydrochloride is cleaved by DPP-IV, it releases p-nitroaniline, which can be quantitatively measured. This reaction helps in studying the enzyme’s activity and its inhibition by various compounds .
相似化合物的比较
Similar Compounds
Gly-Pro p-nitroanilide: Similar in structure but without the hydrochloride group.
N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt: Another substrate for protease assays.
Z-Gly-Pro-Arg p-nitroanilide acetate salt: Used in protease substrate studies.
Uniqueness
Gly-Prop-nitroanilidehydrochloride is unique due to its high purity and specific application in DPP-IV enzyme assays. Its hydrochloride form enhances its solubility in water, making it more suitable for aqueous biochemical assays .
属性
分子式 |
C14H17N3O4 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC 名称 |
(1S)-2-(2-aminoacetyl)-N-(4-nitrophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C14H17N3O4/c15-8-13(18)11-2-1-3-12(11)14(19)16-9-4-6-10(7-5-9)17(20)21/h4-7,11-12H,1-3,8,15H2,(H,16,19)/t11?,12-/m0/s1 |
InChI 键 |
JQFFTLXPOADGSG-KIYNQFGBSA-N |
手性 SMILES |
C1C[C@@H](C(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1CC(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


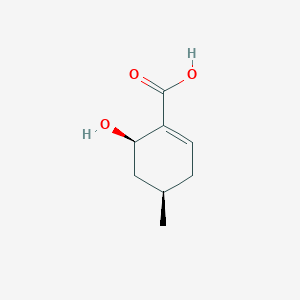
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
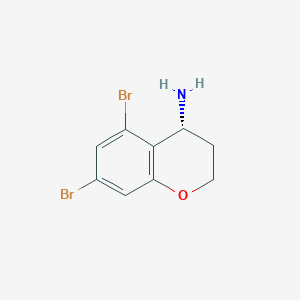
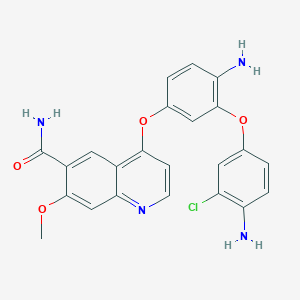
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
